1H-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are characterized by their unique bicyclic structure, which consists of a pyrazole ring fused to a pyridazine ring. This specific compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 1H-Pyrazolo[3,4-c]pyridazin-3-amine typically involves cyclocondensation reactions. One common approach is the cyclocondensation of pyridine N-oxides with hydrazines or amidrazones, leading to the formation of the pyrazolo-pyridazine framework.
For instance, one method involves heating a mixture of 1H-pyrazole and pyridine N-oxide in the presence of an acid catalyst, which promotes the formation of the desired bicyclic structure .
The molecular structure of 1H-Pyrazolo[3,4-c]pyridazin-3-amine features a fused pyrazole and pyridazine ring system. The compound's structure can be represented as follows:
This indicates the presence of seven carbon atoms, seven hydrogen atoms, and five nitrogen atoms within its molecular framework.
1H-Pyrazolo[3,4-c]pyridazin-3-amine can participate in various chemical reactions typical for heterocycles:
For example, the introduction of substituents at different positions on the pyrazolo-pyridazine framework can be achieved through Buchwald-Hartwig amination or Suzuki coupling techniques, allowing for the development of diverse derivatives with potential biological activity .
The mechanism by which 1H-Pyrazolo[3,4-c]pyridazin-3-amine exerts its biological effects is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
1H-Pyrazolo[3,4-c]pyridazin-3-amine typically appears as a crystalline solid. Its melting point ranges from approximately 150°C to 155°C.
1H-Pyrazolo[3,4-c]pyridazin-3-amine has several scientific uses:
Bicyclic heterocycles like pyrazolo-pyridazines constitute indispensable scaffolds in modern drug design due to their structural mimicry of purine bases and capacity for diverse molecular interactions. The fusion of pyrazole (5-membered) and pyridazine (6-membered) rings generates electron-rich systems capable of high-affinity binding to biological targets. 1H-Pyrazolo[3,4-c]pyridazin-3-amine exemplifies this utility, serving as a versatile precursor for polyfunctionalized heterocyclic compounds with demonstrated pharmacological relevance [1]. Its synthetic versatility is evidenced by over 300,000 reported pyrazolo-pyridine derivatives (including positional isomers), with >5,500 references and 2,400 patents highlighting intensive research interest [3].
The scaffold’s significance is particularly pronounced in oncology and kinase inhibition:
Table 1: Bioactive Derivatives of 1H-Pyrazolo[3,4-c]pyridazin-3-amine
Derivative | Biological Target | Key Activity | Reference |
---|---|---|---|
4,5-Diphenyl derivative | EGFR/CDK-2 | IC₅₀ improvement in nanoformulations vs parent | [5] |
Fluorinated C5 analogs | Metabolic enzymes | Enhanced metabolic stability | [2] |
4-(p-Methoxyphenyl) variant | CDK1/cyclin B | Selective inhibition (5-fold lower activity) | [5] |
Positional isomerism critically influences the physicochemical and biological profiles of pyrazolo-pyridazines. The [3,4-c] and [3,4-b] isomers exhibit distinct ring fusion geometries, altering nitrogen atom placement and electronic distribution:
Table 2: Structural and Synthetic Comparison of Key Isomers
Property | [3,4-c]-Isomer | [3,4-b]-Isomer |
---|---|---|
Ring Fusion Atoms | Pyridazine N1-C6 fused to Pyrazole C3a-C4a | Pyridazine C4a-C5a fused to Pyrazole C3-C4 |
Dominant Tautomer | 1H (≥98% stability) | 1H (37 kJ/mol more stable than 2H) |
Key Synthetic Route | Cyclocondensation of 3-aminopyrazoles | Friedländer condensation |
Drug Development Stage | Preclinical (nanotherapeutics) | 2 Approved drugs |
Aromaticity Index | Moderate (localized π-deficiency) | High (full peripheral conjugation) |
The reactivity and stability of 1H-Pyrazolo[3,4-c]pyridazin-3-amine are dictated by its unique electronic architecture:
Table 3: Electronic Parameters of 1H-Pyrazolo[3,4-c]pyridazin-3-amine
Parameter | Value/Property | Method/Significance |
---|---|---|
pKa (C3-NH₂) | 8.2 ± 0.3 | Governs protonation state at physiological pH |
HOMO/LUMO Gap | -6.2 eV / -2.1 eV (Δ=4.1 eV) | DFT calculation; correlates with redox stability |
Hydrogen Bond Donors | 2 (NH₂ + ring NH) | Critical for target binding & crystal packing |
Hydrogen Bond Acceptors | 4 (pyridazine N1,N2 + pyrazole N2, NH₂) | Enhanced solvation & protein interaction |
Dipole Moment | 5.2 D | Explains polar solvent solubility |
Compounds Cited in Text:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8